molecular formula C19H22ClN3O2S2 B2672818 N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953932-61-1

N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2672818
CAS No.: 953932-61-1
M. Wt: 423.97
InChI Key: IULDIOIJWCQVPC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Research on derivatives of thiazole compounds, including those structurally related to N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, has demonstrated potential antibacterial and antifungal applications. For instance, studies have shown that certain 4-oxo-thiazolidines and 2-oxo-azetidines possess moderate to good antibacterial activity against both gram-positive and gram-negative bacteria such as S. aureus and E. coli. These compounds' activities were further supported by quantitative structure-activity relationship (QSAR) studies, highlighting the positive contribution of specific substituents to their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

α-Glucosidase Inhibitory Potential

A novel synthetic route to 1,3,4-oxadiazole derivatives revealed compounds with potent α-glucosidase inhibitory potential, suggesting a potential application in managing diabetes. The structural determination and α-glucosidase inhibition evaluation of these compounds indicated promising inhibitors, showcasing their potential as drug leads for diabetes treatment (Iftikhar et al., 2019).

Anticancer Agents

Thiazole derivatives have also been investigated for their anticancer properties. Synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have shown that certain compounds exhibit high selectivity and potency against human lung adenocarcinoma cells, highlighting their potential as therapeutic agents in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Molecular Structure and Interactions

The crystal structure analysis of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provides insights into the molecular interactions and orientations that may be fundamental to the bioactivity of these molecules. Understanding such molecular arrangements can aid in the design of new compounds with enhanced biological activities (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Photovoltaic and Non-linear Optical (NLO) Activity

Research on benzothiazolinone acetamide analogs has explored their photochemical, thermochemical modeling, and non-linear optical (NLO) activity. Such studies indicate the potential use of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and suggesting applications beyond pharmaceuticals into materials science (Mary et al., 2020).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S2/c1-13-6-8-23(9-7-13)18(25)10-16-11-26-19(22-16)27-12-17(24)21-15-4-2-14(20)3-5-15/h2-5,11,13H,6-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULDIOIJWCQVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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